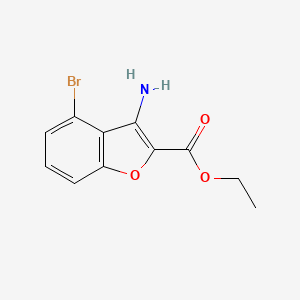
Ethyl 3-amino-4-bromobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-bromobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to reduction of the nitro group to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-4-bromobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to modulation of various biochemical pathways. For example, its anti-tumor activity may involve inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
- Ethyl 4-bromobenzofuran-2-carboxylate
- Ethyl 3-amino-7-bromobenzofuran-2-carboxylate
Uniqueness
Ethyl 3-amino-4-bromobenzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Ethyl 3-amino-4-bromobenzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, featuring an amino group at the 3-position, a bromine atom at the 4-position, and an ethyl ester functional group at the 2-position, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉BrN₁O₂
- Molecular Weight : Approximately 284.1 g/mol
The compound's structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The presence of the bromine atom and amino group is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has been investigated for its potential anti-cancer properties. It interacts with specific enzymes involved in tumor growth and proliferation, suggesting its role as a lead compound for cancer therapy.
- Antibacterial Properties : Studies have shown that benzofuran derivatives can possess antibacterial activity. This compound has been evaluated against various bacterial strains, demonstrating promising efficacy .
- Acetylcholinesterase Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Its potential as a therapeutic agent for conditions such as Alzheimer's disease is under investigation .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and neurotransmission, thereby affecting various biochemical pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses to external stimuli.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth enzymes | |
| Antibacterial | Efficacy against bacterial strains | |
| Acetylcholinesterase Inhibition | AChE inhibition for neuroprotection |
Case Study: Antibacterial Evaluation
In a comparative study, this compound was assessed against standard antibacterial drugs. The Minimum Inhibitory Concentration (MIC) values indicated that this compound exhibited comparable antibacterial activity to penicillin against strains such as E. coli and B. subtilis .
Synthesis Methods
Various synthesis methods have been developed for this compound:
Properties
Molecular Formula |
C11H10BrNO3 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 3-amino-4-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 |
InChI Key |
XDNDAVGJKHHMGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















